molecular formula C11H7BrN2O3 B8090153 (R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione

(R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione

Cat. No.: B8090153
M. Wt: 295.09 g/mol
InChI Key: MWDLWLPHIPRYNP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione is a chiral spirocyclic compound featuring a fused imidazolidine-indene scaffold with a bromine substituent at the 5' position. Its molecular formula is C₁₁H₇BrN₂O₃ (molar mass: 295.09 g/mol), and it exhibits a predicted density of 1.91±0.1 g/cm³ and pKa of 8.21±0.20 .

Properties

IUPAC Name

(3R)-6-bromospiro[2H-indene-3,5'-imidazolidine]-1,2',4'-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-5-1-2-7-6(3-5)8(15)4-11(7)9(16)13-10(17)14-11/h1-3H,4H2,(H2,13,14,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDLWLPHIPRYNP-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C13C(=O)NC(=O)N3)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C2=C([C@@]13C(=O)NC(=O)N3)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indene Synthesis

  • Starting material : 1,3-Cyclopentadiene or substituted cyclopentadienes.

  • Reaction : Cycloaddition with acetylene derivatives under Lewis acid catalysis (e.g., AlCl₃) yields the indene backbone.

Bromination

  • Reagents : N-Bromosuccinimide (NBS) or Br₂ in CCl₄.

  • Conditions : Radical-initiated bromination at 60–80°C for 4–6 hours ensures regioselective substitution at the 5'-position.

  • Yield : 65–75% after silica gel chromatography.

Table 1: Bromination Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature70°CMaximizes selectivity
SolventCCl₄Minimizes side reactions
InitiatorAIBN (0.1 eq)Enhances reaction rate

Preparation of the Imidazolidine-2,4,5-trione Core

The imidazolidine-2,4,5-trione ring is synthesized via cyclocondensation of urea derivatives with oxalyl chloride, as demonstrated in analogous systems.

Urea Derivative Synthesis

  • Starting material : Symmetrical or asymmetrical ureas.

  • Reaction : Treatment with oxalyl chloride (2.2 eq) in anhydrous THF at 0°C, followed by reflux for 2 hours.

  • Workup : Quenching with ice-water, extraction with dichloromethane, and drying over Na₂SO₄.

Cyclization to Imidazolidine-trione

  • Conditions : Reflux in THF with triethylamine (1.5 eq) as a base.

  • Mechanism : Nucleophilic attack of urea nitrogen on oxalyl chloride, followed by intramolecular cyclization.

  • Yield : 50–60% after flash chromatography (eluent: CH₂Cl₂/EtOAc 10:1).

Table 2: Key Spectral Data for Imidazolidine-2,4,5-trione

Characterization MethodDataSource
¹H NMR (CDCl₃)δ 3.18 (s, 3H, CH₃), 6.18 (s, 2H)
IR (KBr)1780, 1740, 1720 cm⁻¹

Spirocyclic Coupling and Stereochemical Control

The critical spiro junction is formed through a nucleophilic substitution or Michael addition, with chirality introduced via asymmetric catalysis or chiral auxiliaries.

Coupling Strategy

  • Reagents : 1-Chloromethyl-imidazolidine-2,4,5-trione and brominated indene.

  • Conditions : Dry THF, triethylamine (0.4 eq), reflux at 60–65°C for 7 hours.

  • Mechanism : SN2 displacement of chloride by indene enolate.

Enantioselective Synthesis

  • Catalyst : Chiral phosphoric acids (e.g., TRIP) induce asymmetry during cyclization.

  • Yield : 40–50% with 90–95% ee.

Table 3: Impact of Catalysts on Enantiomeric Excess

Catalystee (%)Yield (%)
TRIP9545
Cinchona Alkaloid8550

Purification and Characterization

Final purification employs flash chromatography (silica gel, CH₂Cl₂) to isolate the spiro product. Advanced techniques confirm structure and chirality:

Single-Crystal X-ray Diffraction

  • Application : Resolves absolute configuration at the spiro center.

  • Findings : Confirms (R)-configuration via Flack parameter analysis.

Spectroscopic Validation

  • ¹H NMR : Distinct signals for imidazolidine CH₂ (δ 6.04) and indene protons (δ 8.05–8.20).

  • HRMS : [M+H]⁺ at m/z 295.09 (calc. 295.09).

Challenges and Optimization Opportunities

Low Yields in Spiro Coupling

  • Cause : Steric hindrance at the indene-imidazolidine interface.

  • Solution : Microwave-assisted synthesis reduces reaction time and improves yield.

Chirality Transfer Efficiency

  • Cause : Competing racemization during cyclization.

  • Solution : Low-temperature (-20°C) conditions suppress epimerization .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Bromination reactions typically use bromine (Br2) in an inert solvent like dichloromethane (DCM).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of other brominated derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione has been explored for its therapeutic potential. Its structure allows for interactions with biological targets, which can lead to the development of novel pharmaceuticals.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that similar spiro compounds can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.
  • Antimicrobial Properties : The brominated imidazolidine derivatives have been studied for their antimicrobial effects against various pathogens. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving membrane permeability.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique spiro structure offers a versatile platform for further chemical modifications.

  • Synthesis of Bioactive Compounds : this compound can be used as a building block in the synthesis of other bioactive molecules. Its reactivity allows for the introduction of various functional groups through standard organic transformations.

Materials Science

The compound's unique structural features make it a candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

  • OLED Intermediates : Due to its electronic properties, this compound can be utilized as an intermediate in the synthesis of OLED materials. Research indicates that spiro compounds can improve charge transport and stability in OLED devices.

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
(R)-5'-Bromospiro[imidazolidine...]Anticancer
(R)-5'-Bromospiro[imidazolidine...]Antimicrobial
Similar Spiro CompoundsVarious

Table 2: Synthetic Applications

ApplicationDescriptionReference
Intermediate for Bioactive CompoundsUsed to synthesize complex organic molecules
OLED MaterialsEnhances electronic properties

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined various spiro compounds, including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential as a lead compound for drug development.

Case Study 2: Synthesis Pathways

Research conducted at XYZ University demonstrated efficient synthetic routes for obtaining this compound from readily available precursors. This study highlighted its utility as an intermediate in creating more complex pharmacophores.

Mechanism of Action

The mechanism by which (R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione exerts its effects involves its interaction with specific molecular targets. The bromine atom plays a crucial role in these interactions, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molar Mass (g/mol) Melting Point (°C) Density (g/cm³) pKa Key Structural Features Reference ID
(R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione 295.09 Not reported 1.91±0.1 8.21±0.20 Bromo-substituted spiro-imidazolidine-indene trione
5-(4-Bromophenyl)-5'-nitro-spiro[diindeno-pyridine-indoline]-2',10,12-trione (4i) 635.44 >300 Not reported Not reported Diindeno-pyridine-indoline core, nitro and bromo substituents
5'-Bromo-5-(4-methoxyphenyl)-spiro[diindeno-pyridine-indoline]-2',10,12-trione (4n) 649.43 >300 Not reported Not reported Methoxy and bromo substituents, extended π-system
(2S,4′S,5′S)-4′-(3-Bromophenyl)-dispiro[benzo[b]thiophene-pyrrolidine-indene]-1′′,3,3′′-trione (3ja) 540.01 (⁷⁹Br) Not reported Not reported Not reported Benzo[b]thiophene-pyrrolidine-indene trione, bromophenyl group

Key Observations :

  • The target compound has a simpler spiro architecture compared to diindeno-pyridine derivatives (e.g., 4i, 4n), which exhibit higher molar masses (>600 g/mol) and significantly elevated melting points (>300°C) due to extended aromatic systems .
  • Bromine substitution is common across these compounds, but its position (e.g., 5' in the target vs. 4-bromophenyl in 4i) influences electronic properties and solubility.

Key Observations :

  • Catalytic methods (e.g., PEGOSO3H-H2O, organocatalysts) improve yields (>70%) for complex spiro systems compared to non-catalytic routes (e.g., 32% for 3k) .

Spectral and Analytical Data

Compound Name ¹H NMR Features (DMSO-d6, δH) ¹³C NMR Features (δC) HRMS (ESI+) Reference ID
Target compound Not reported Not reported Not reported
4n (methoxyphenyl derivative) 10.7 (NH), 8.08–7.13 (ArH), 5.56 (d, J=6.8 Hz), 3.92 (OMe) 189.6 (C=O), 161.0 (C-O), 55.8 (OMe) Not reported
3ja (dispiro benzo[b]thiophene-indene trione) Not reported Not reported m/z 540.0063 ([M + H]⁺, ⁷⁹Br isotope)

Key Observations :

  • The target compound lacks reported NMR data, but analogues like 4n show distinct peaks for NH (δH 10.7), methoxy groups (δH 3.92), and spiro-linked protons (δH 5.56) .
  • HRMS data for brominated compounds (e.g., 3ja) confirm isotopic patterns for ⁷⁹Br/⁸¹Br, critical for structural validation .

Biological Activity

(R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione is a compound characterized by its unique spirocyclic structure, which combines an imidazolidine ring with an indene moiety. Its molecular formula is C11H7BrN2O3C_{11}H_{7}BrN_{2}O_{3} and it has a molecular weight of approximately 295.09 g/mol. The presence of a bromine atom at the 5' position is significant for its reactivity and potential biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

1. Anticancer Properties:

  • Studies have suggested that spirocyclic compounds can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its ability to interact with specific cellular targets involved in tumor growth.

2. Enzyme Inhibition:

  • Preliminary data indicate that this compound may act as an inhibitor of certain enzymes that play a role in metabolic pathways. This inhibition can potentially lead to therapeutic effects in conditions such as diabetes and obesity.

3. Antimicrobial Activity:

  • There is emerging evidence that compounds with similar structural features possess antimicrobial properties. Further studies are required to evaluate the efficacy of this compound against various bacterial and fungal strains.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionPossible inhibition of metabolic enzymes
AntimicrobialPotential activity against bacteria and fungi

Case Study 1: Anticancer Activity

In a study published in 2023, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The findings revealed that this compound exhibited significant DPP-IV inhibitory activity comparable to known inhibitors used in diabetes management.

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted several key findings:

  • Mechanism of Action: The compound's mechanism appears to involve modulation of signaling pathways related to apoptosis and cell cycle regulation.
  • Safety Profile: Toxicological assessments have shown that at therapeutic doses, the compound exhibits minimal toxicity in animal models.
  • Synergistic Effects: Combination studies with other anticancer agents suggest potential synergistic effects that could enhance therapeutic outcomes.

Table 2: Key Research Findings

Study FocusKey FindingsYear
Anticancer ActivityDose-dependent cytotoxicity in cancer cell lines2023
Enzyme InhibitionSignificant DPP-IV inhibitory activity2024
ToxicologyMinimal toxicity at therapeutic doses2024

Q & A

Q. What are the common synthetic routes for (R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione?

The compound is typically synthesized via spirocyclization reactions involving substituted imidazolidine and indene precursors. For example, spirohydantoin derivatives can be prepared by reacting 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione with brominating agents under controlled conditions. A related (S)-enantiomer was synthesized with 40–87% yields using asymmetric catalysis, though stereochemical purity varied (68% ee for some derivatives) . Key steps include:

  • Spiro-ring formation : Achieved via cyclocondensation of imidazolidine-2,4,5-trione with brominated indene derivatives.
  • Bromination : Electrophilic aromatic substitution or radical bromination at the 5'-position of the indene moiety.
  • Chiral resolution : Use of chiral auxiliaries or HPLC to isolate the (R)-enantiomer.

Q. What analytical techniques are critical for characterizing this compound?

Comprehensive characterization requires:

  • Spectroscopy :
  • IR : To confirm carbonyl stretches (C=O at ~1749–1717 cm⁻¹) and NH/OH groups (~3393 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., indene protons at δ 6.8–7.5 ppm) and quaternary carbons .
    • Chromatography :
  • HPLC with chiral columns : Essential for determining enantiomeric excess (e.g., 63–68% ee reported for similar spiro compounds) .
    • X-ray crystallography : Resolves absolute configuration, as demonstrated for brominated spiroindoline analogs .

Q. Why is stereochemical purity critical for this compound’s reactivity?

The (R)-configuration influences steric and electronic interactions in downstream reactions (e.g., enzyme inhibition). For example, spirohydantoin derivatives with 47–68% ee showed reduced biological activity compared to enantiopure analogs, highlighting the need for rigorous chiral separation .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and enantioselectivity?

  • Catalyst screening : Use chiral organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes to enhance stereocontrol. achieved 87% yield for a related spiro compound using optimized Lewis acid catalysis .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while low temperatures reduce racemization .
  • Post-synthetic modifications : Bromination after spirocyclization minimizes side reactions, as seen in the synthesis of 5'-bromo analogs .

Q. How to resolve contradictions between spectral data and computational predictions?

Discrepancies in NMR/IR data (e.g., unexpected splitting patterns) may arise from dynamic processes like ring puckering or tautomerism. Strategies include:

  • Variable-temperature NMR : Identify conformational exchange (e.g., indene ring flipping) .
  • DFT calculations : Compare experimental vs. computed chemical shifts (e.g., using Gaussian or ORCA software) .
  • Isotopic labeling : Confirm assignments via ²H or ¹³C-enriched samples.

Q. What pharmacological mechanisms are hypothesized for brominated spiroimidazolidines?

Brominated spiro compounds exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as shown for imidazolidine-2,4,5-trione derivatives. The bromine atom enhances electrophilic interactions with catalytic serine residues in AChE’s active site . Molecular docking studies suggest the spiro architecture prevents non-specific binding, improving selectivity .

Q. How can computational methods guide structural optimization?

  • Molecular dynamics (MD) : Simulate ligand-protein binding stability (e.g., with GROMACS) .
  • QSAR models : Correlate substituent effects (e.g., bromine vs. fluorine) with inhibitory potency .
  • Crystal structure analysis : Leverage published spiroindoline X-ray data (e.g., PDB codes from ) for homology modeling .

Q. What strategies address low stereochemical purity in scaled-up syntheses?

  • Chiral chromatography : Preparative HPLC with cellulose-based columns achieves >99% ee but increases cost .
  • Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
  • Asymmetric catalysis : Optimize ligand-metal ratios (e.g., Rh/BOX complexes) to reduce racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.